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Introduction
YKL-5-124 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

[1][2][3][4] As a critical component of the CDK-activating kinase (CAK) complex and the general

transcription factor TFIIH, CDK7 is a key regulator of both cell cycle progression and

transcription.[4][5] YKL-5-124's high selectivity and covalent mechanism of action make it a

valuable tool for dissecting the specific roles of CDK7 and a promising therapeutic candidate in

oncology.[1][6] This in-depth technical guide provides a comprehensive overview of YKL-5-
124's kinase selectivity profile, the experimental methodologies used for its characterization,

and its impact on relevant signaling pathways.

Data Presentation: Kinase Selectivity Profile of YKL-
5-124
The selectivity of YKL-5-124 has been primarily characterized against other cyclin-dependent

kinases. The following tables summarize the available quantitative data on its inhibitory activity.
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Kinase Target IC50 (nM) Assay Type Notes

CDK7/Mat1/CycH 9.7 Cell-free assay

Potent inhibition of the

active complex.[1][2]

[3]

CDK7 53.5 Cell-free assay

Inhibition of the

catalytic subunit

alone.[3]

CDK2 1300 Cell-free assay

Over 100-fold more

selective for CDK7.[1]

[2]

CDK9 3020 Cell-free assay

Demonstrates

significant selectivity

over this transcription-

related CDK.[1][2]

CDK12 >10,000 In vitro kinase reaction

Inactive at

concentrations up to

10µM.[1]

CDK13 >10,000 In vitro kinase reaction

Inactive at

concentrations up to

10µM.[1]

Key Selectivity Features:

High Potency for CDK7: YKL-5-124 demonstrates nanomolar potency against the

CDK7/Mat1/CycH complex.[1][2][3]

Excellent Selectivity over other CDKs: It exhibits a selectivity of over 100-fold for CDK7

compared to CDK2 and CDK9.[1][2]

No Activity Against CDK12/13: The compound is inactive against the structurally related

kinases CDK12 and CDK13, which is a key differentiator from other CDK7 inhibitors like

THZ1.[1]
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Covalent Mechanism: YKL-5-124 acts as an irreversible inhibitor by forming a covalent bond

with a non-catalytic cysteine residue (Cys312) near the ATP-binding pocket of CDK7.[1]

Experimental Protocols
The following sections describe the methodologies used to determine the kinase selectivity

profile of YKL-5-124.

In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of YKL-5-124 against

purified kinase enzymes.

General Protocol Outline:

Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g.,

CDK7/Mat1/CycH, CDK2, CDK9, CDK12, CDK13) and their respective substrates are

prepared in a suitable kinase buffer.

Compound Dilution: YKL-5-124 is serially diluted to a range of concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the various

concentrations of YKL-5-124. The reaction is typically initiated by the addition of ATP.

Detection of Kinase Activity: The extent of substrate phosphorylation is measured. This can

be achieved through various methods, including:

Radiometric Assays (e.g., P32-ATP): Incorporation of radioactive phosphate from [γ-

³²P]ATP into the substrate is quantified.

Luminescence-Based Assays (e.g., Kinase-Glo®): The amount of ATP remaining after the

kinase reaction is measured, which is inversely proportional to kinase activity.

Mobility Shift Assays: The phosphorylated substrate is separated from the non-

phosphorylated substrate by electrophoresis, and the bands are quantified.

Data Analysis: The percentage of kinase inhibition at each concentration of YKL-5-124 is

calculated, and the data are fitted to a dose-response curve to determine the IC50 value.
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Cellular Target Engagement Assays
Objective: To confirm that YKL-5-124 engages and inhibits CDK7 within a cellular context.

KiNativ™ Profiling (General Workflow):

Cell Treatment: Live cells (e.g., Jurkat) are treated with varying concentrations of YKL-5-124
or a vehicle control.

Cell Lysis: After incubation, the cells are lysed to release the proteome.

Probe Labeling: The cell lysates are then treated with a biotinylated, irreversible ATP probe

that covalently labels the active sites of kinases that are not occupied by the inhibitor.

Enrichment of Labeled Peptides: The biotin-labeled proteins are captured using streptavidin

beads and digested into peptides.

LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the

probe.

Data Analysis: A decrease in the detection of a particular kinase in the YKL-5-124-treated

samples compared to the control indicates target engagement by the inhibitor.

Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the central role of CDK7 in the CDK-RB-E2F signaling

pathway and how its inhibition by YKL-5-124 leads to cell cycle arrest.
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Caption: CDK7-Mediated Cell Cycle Progression and its Inhibition by YKL-5-124.

Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the cellular target engagement of

YKL-5-124 using a competitive pull-down assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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